molecular formula C11H15ClN4O B1445530 1-Methyl-3-morpholin-2-yl-1H-pyrazolo[3,4-b]pyridine hydrochloride CAS No. 1361112-32-4

1-Methyl-3-morpholin-2-yl-1H-pyrazolo[3,4-b]pyridine hydrochloride

Cat. No. B1445530
M. Wt: 254.71 g/mol
InChI Key: STPLIIPLHGJNNB-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as pyrazolopyridines . These are compounds containing a pyrazolopyridine skeleton, which consists of a pyrazole fused to a pyridine . Pyrazole is a 5-membered ring consisting of three carbon atoms and two adjacent nitrogen centers .


Synthesis Analysis

A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H has been introduced .


Molecular Structure Analysis

The molecular structure of this compound is similar to that of a pyrazolopyridine, which consists of a pyrazole fused to a pyridine . More detailed structural analysis may be available in specific studies .


Chemical Reactions Analysis

Pyrazolo[3,4-b]pyridines have been the subject of numerous studies due to their close similarity with the purine bases adenine and guanine . The substitution patterns of 1H-pyrazolo[3,4-b]pyridines have been reviewed, establishing the type of substituents mainly used at positions N1, C3, C4, C5, and C6 .

Future Directions

Pyrazolo[3,4-b]pyridines have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine . Future research may focus on exploring the biomedical applications of such compounds .

properties

IUPAC Name

2-(1-methylpyrazolo[3,4-b]pyridin-3-yl)morpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O.ClH/c1-15-11-8(3-2-4-13-11)10(14-15)9-7-12-5-6-16-9;/h2-4,9,12H,5-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STPLIIPLHGJNNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=N2)C(=N1)C3CNCCO3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-3-morpholin-2-yl-1H-pyrazolo[3,4-b]pyridine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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